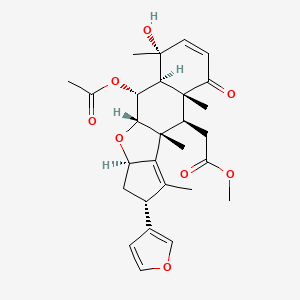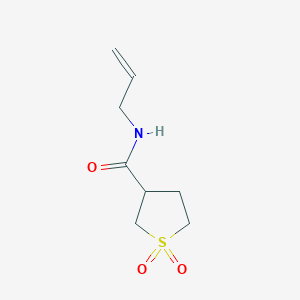
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide is a heterocyclic compound with a molecular formula of C8H13NO3S. This compound features a tetrahydrothiophene ring, which is a sulfur-containing five-membered ring, substituted with an allyl group and a carboxamide group. The presence of the 1,1-dioxide functional group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol or sulfide source.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.
Oxidation to Form the Sulfone: The sulfur atom in the tetrahydrothiophene ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the allyl group or other positions on the ring.
Reduction: The sulfone group can be reduced back to a sulfide under specific conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Amidation and Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Allyl halides, bases like sodium hydride or potassium carbonate.
Amidation: Carboxylic acid derivatives, amines, coupling agents like EDC or DCC.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of substituted tetrahydrothiophenes.
Amidation and Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Meloxicam: A nonsteroidal anti-inflammatory drug with a similar sulfone group.
N-(5-Substituted-1,3,4-thiadiazolyl)carboxamide Compounds: These compounds share a similar carboxamide functional group and are used in pharmaceutical applications.
Uniqueness
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the allyl and sulfone groups allows for diverse chemical transformations and potential therapeutic applications.
属性
分子式 |
C8H13NO3S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC 名称 |
1,1-dioxo-N-prop-2-enylthiolane-3-carboxamide |
InChI |
InChI=1S/C8H13NO3S/c1-2-4-9-8(10)7-3-5-13(11,12)6-7/h2,7H,1,3-6H2,(H,9,10) |
InChI 键 |
TUIVLNOEGLYKBV-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=O)C1CCS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


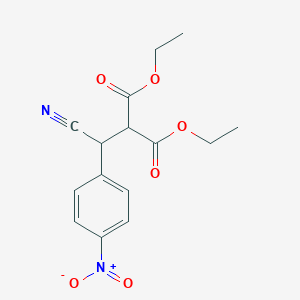
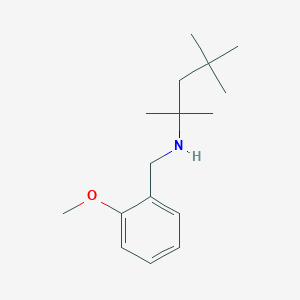

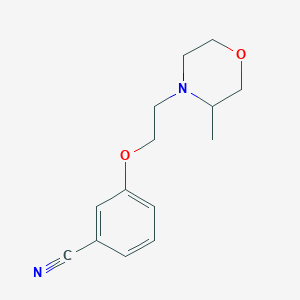
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
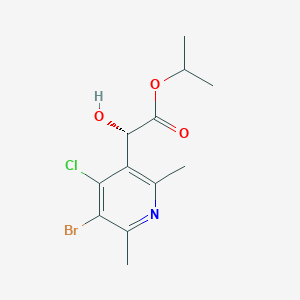
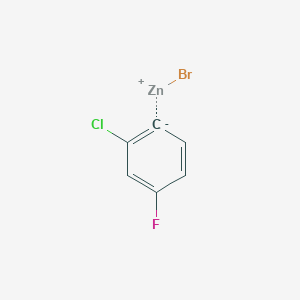

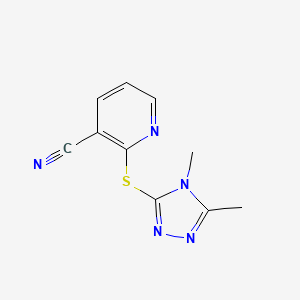
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
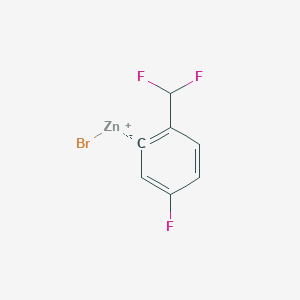
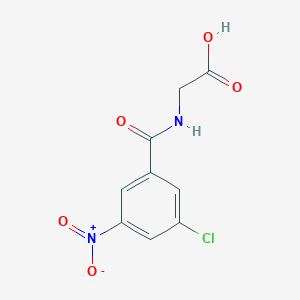
![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
